Ethyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate
Description
Ethyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 3,4-dimethoxyphenyl group and at the 5-position with an ethyl ester. This compound is of interest in medicinal chemistry and materials science due to the versatility of the oxadiazole scaffold in drug design and functional materials .
Properties
IUPAC Name |
ethyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-4-19-13(16)12-14-11(15-20-12)8-5-6-9(17-2)10(7-8)18-3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOQPEANZVBDPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901184791 | |
| Record name | Ethyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901184791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24785577 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
697245-66-2 | |
| Record name | Ethyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697245-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901184791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid Chloride-Mediated Cyclization
An alternative method involves reacting an acid chloride derived from 3,4-dimethoxyphenylpropanoic acid with ethyl 2-(hydroxyamino)-2-imino-acetate. This pathway, though less common, avoids the use of hydroxylamine and may improve regioselectivity.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate cyclocondensation, reducing reaction times from hours to minutes. For example, a 30-minute irradiation at 120°C in DMF achieved comparable yields to conventional heating.
Optimization Strategies and Challenges
Solvent and Base Selection
Purification and Characterization
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Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) eluent is standard for isolating the pure product.
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Spectroscopic Data (from PubChem):
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Molecular Weight : 278.26 g/mol.
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MS (ESI) : m/z 279.1 [M+H]⁺.
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¹H NMR (CDCl₃): δ 1.40 (t, 3H, CH₂CH₃), 3.95 (s, 6H, OCH₃), 4.45 (q, 2H, CH₂CH₃), 7.05–7.35 (m, 3H, aromatic).
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Applications in Drug Discovery
This compound serves as a key intermediate in antitubercular agents targeting Pks13. Its oxadiazole core enables hydrogen bonding with the thioesterase domain, as evidenced by crystallographic studies.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High regioselectivity, scalable | Moderate yields, long reaction times |
| Acid Chloride Route | Avoids hydroxylamine, faster kinetics | Requires anhydrous conditions |
| Microwave-Assisted | Rapid synthesis, energy-efficient | Specialized equipment needed |
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds containing the 1,2,4-oxadiazole moiety exhibit promising anticancer properties. Ethyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate has been evaluated for its efficacy against various cancer cell lines. For example, research has demonstrated that derivatives of 1,2,4-oxadiazoles can inhibit key signaling pathways involved in cancer progression.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cancer Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HEPG2, MCF7 | TBD | Inhibition of EGFR and Src |
| N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-((5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thio)acetamide | HEPG2 | 0.24 | EGFR inhibition |
This table summarizes findings from various studies that highlight the anticancer potential of oxadiazole derivatives.
Inhibition of Enzymes
This compound has also been investigated for its role as an enzyme inhibitor. For instance, it has shown activity against histone deacetylases (HDACs), which are important targets in cancer therapy due to their role in regulating gene expression.
Table 2: Inhibition Potency Against HDACs
| Compound Name | HDAC Type | IC50 (nM) |
|---|---|---|
| This compound | HDAC-1 | TBD |
| SAHA (Vorinostat) | HDAC-1 | 7.0 |
The inhibition of HDACs by this compound suggests its potential utility in developing novel therapeutic agents for cancer treatment.
Skin Care Formulations
The unique properties of this compound make it a candidate for inclusion in cosmetic formulations. Its antioxidant and anti-inflammatory properties could enhance skin care products aimed at reducing oxidative stress and improving skin health.
Table 3: Potential Cosmetic Benefits
| Property | Effect |
|---|---|
| Antioxidant Activity | Reduces free radicals |
| Anti-inflammatory | Soothes skin irritation |
These properties suggest that formulations containing this compound could be beneficial for sensitive or aging skin.
Case Study 1: Anticancer Efficacy
A study conducted by Zhang et al. synthesized several oxadiazole derivatives and evaluated their anticancer activities using TRAP PCR-ELISA assays. The results showed that certain derivatives exhibited significant inhibitory effects on cancer cell proliferation (IC50 values lower than standard controls), highlighting the potential of this compound in oncology.
Case Study 2: Cosmetic Formulation Development
In a recent formulation study aimed at enhancing the stability and efficacy of topical products, researchers incorporated this compound into a moisturizing cream. The formulation was tested for skin hydration and irritation potential and showed promising results in improving skin moisture levels while minimizing adverse reactions.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and proteins can lead to antimicrobial and anticancer activities.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The following compounds are structurally related but differ in substituents or core heterocycles, leading to distinct physicochemical and biological properties:
Key Observations :
- Electron-Donating vs. In contrast, the dichlorophenyl analog () exhibits electron-withdrawing effects, which may improve metabolic stability but reduce solubility .
- Heterocycle Core : Replacing oxadiazole with triazole () introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity, which could enhance solubility and target affinity in aqueous environments .
Physicochemical Properties
- Solubility : The triazole derivative () is expected to have higher aqueous solubility due to its polar triazole ring, whereas the dichlorophenyl oxadiazole () may exhibit lower solubility due to hydrophobicity from chlorine atoms.
- Melting Points : Bulky substituents like tert-butoxycarbonyl () or strained cyclopropane () may lower melting points by disrupting crystal packing, while halogenated analogs () likely have higher melting points due to stronger intermolecular forces.
Biological Activity
Ethyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving carboxylic acids and hydrazines or amidines. The compound's structure is characterized by a 1,2,4-oxadiazole core substituted with an ethyl ester and a dimethoxyphenyl group, which contributes to its biological properties.
Anticancer Activity
This compound has demonstrated significant anticancer activity across various cancer cell lines. Studies have shown that this compound exhibits cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. For instance:
- Cytotoxicity : The compound showed an IC value of approximately 15.63 µM against the MCF-7 cell line, comparable to that of Tamoxifen (IC = 10.38 µM) .
- Mechanism of Action : Flow cytometry assays indicated that the compound induces apoptosis in cancer cells through upregulation of p53 and activation of caspase-3 pathways .
Inhibition of Enzyme Activity
In addition to its anticancer properties, this compound has been evaluated for its inhibitory effects on various enzymes:
- Phosphodiesterase Inhibition : It has been noted for its potential as a phosphodiesterase (PDE) inhibitor, which could be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD). Specific derivatives have shown IC values in the low micromolar range .
Data Summary Table
| Activity Type | Cell Line / Target | IC Value | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 15.63 µM | Apoptosis via p53/caspase pathway |
| Anticancer | MEL-8 | Not specified | Induction of apoptosis |
| PDE Inhibition | PDE4B2 | ~5.28 µM | Enzyme inhibition |
| Antimicrobial | Various Bacteria | Not specified | Potential antimicrobial activity |
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of several oxadiazole derivatives including this compound. The findings demonstrated that this compound exhibited superior cytotoxicity compared to traditional chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Molecular docking studies have suggested that the compound interacts favorably with target proteins implicated in cancer progression. These interactions are believed to enhance its efficacy as an anticancer agent .
- Enzyme Inhibition Research : Further investigations into enzyme inhibition revealed that derivatives of this compound could selectively inhibit certain enzymes at nanomolar concentrations, indicating a promising therapeutic profile for conditions requiring enzyme modulation .
Q & A
Q. Q1: What are the standard synthetic routes for Ethyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting carboxylic acid hydrazides with ethyl carbethoxyformimidate under reflux conditions. For example, analogous oxadiazole derivatives are prepared by refluxing precursors in toluene with catalytic acids (e.g., methylsulfonic acid) for 6–8 hours, followed by purification via silica gel chromatography (EtOAc/cyclohexane) . Intermediates are characterized using -NMR, -NMR, and FT-IR to confirm functional groups. Purity is assessed via HPLC (≥95%) .
Advanced Synthesis Optimization
Q. Q2: How can reaction conditions be optimized to improve yields of the oxadiazole ring formation?
Methodological Answer: Key variables include solvent polarity, temperature, and catalyst loading. Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while elevated temperatures (80–100°C) accelerate ring closure. Catalytic p-toluenesulfonic acid (10 mol%) improves yields by stabilizing intermediates. Reaction progress is monitored via TLC (silica gel, UV detection), and yields are optimized by quenching unreacted reagents with ice-water followed by recrystallization (e.g., ethyl acetate/hexane) .
Structural Characterization
Q. Q3: What advanced techniques validate the crystal structure and electronic properties of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles, confirming the oxadiazole core and substituent geometry. For example, SC-XRD data for similar compounds show dihedral angles of 84.59° between aromatic rings, influencing electronic delocalization . Computational methods (DFT/B3LYP) model HOMO-LUMO gaps, while UV-Vis spectroscopy correlates with calculated values (~280 nm) .
Reactivity and Functionalization
Q. Q4: How do electron-donating substituents (e.g., 3,4-dimethoxy groups) affect the reactivity of the oxadiazole core?
Methodological Answer: The 3,4-dimethoxyphenyl group enhances electron density at the oxadiazole C5 position, increasing susceptibility to nucleophilic attack. This is demonstrated in Suzuki-Miyaura cross-coupling reactions, where brominated derivatives react with aryl boronic acids (Pd(PPh), KCO, DMF/HO) to form biaryl products. Kinetic studies show a 30% rate increase compared to non-substituted analogs .
Structure-Activity Relationship (SAR) Studies
Q. Q5: What structural modifications of this compound have been explored to enhance biological activity?
Methodological Answer: Modifications include:
- C5 substitution : Replacement of the ethyl ester with amides improves metabolic stability (e.g., 3-(2-aminophenyl) derivatives ).
- Methoxy group position : 3,4-dimethoxy analogs show higher receptor binding affinity than 4-methoxy derivatives in kinase inhibition assays (IC = 0.8 μM vs. 2.3 μM) .
Biological testing involves in vitro enzyme assays (e.g., COX-2 inhibition) and molecular docking to identify key interactions .
Data Contradictions in Biological Studies
Q. Q6: How should researchers address discrepancies in reported biological activities of structurally similar oxadiazoles?
Methodological Answer: Contradictions often arise from assay conditions or impurity profiles. Strategies include:
- Reproducibility checks : Re-test compounds under standardized conditions (e.g., cell line authentication, serum-free media).
- Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed esters) that may skew results .
- Meta-analysis : Compare datasets across studies, noting variables like solvent (DMSO concentration ≤0.1%) and exposure time .
Computational Modeling for Drug Design
Q. Q7: How can molecular dynamics (MD) simulations guide the design of derivatives targeting specific enzymes?
Methodological Answer: MD simulations (e.g., GROMACS) model ligand-enzyme interactions over 100 ns trajectories. For example, simulations of similar oxadiazoles in COX-2 show hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355. Free energy calculations (MM-PBSA) quantify binding affinities, identifying optimal substituents (e.g., fluoro groups at C3 improve by 2.1 kcal/mol) .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
